Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor. [] It displayed enhanced antitumor activity in combination with the EGFR inhibitor osimertinib in a preclinical non-small cell lung cancer xenograft model. []
Relevance: AZD4205, similar to N-isopropyl-2-(3-methylisoxazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide, contains a 1-methyl-1H-pyrazol-4-yl subunit within its structure. []
Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist. [] It exhibits potent activity on platelets, vascular smooth muscle, and inhibits serotonin-amplified human platelet aggregation. [, ] APD791 is orally bioavailable and has an acceptable safety profile. []
Relevance: APD791 and N-isopropyl-2-(3-methylisoxazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide share a common structural feature: a substituted 1-methyl-1H-pyrazole ring. [, ]
Compound Description: This compound is a potent HSP90α and HSP90β inhibitor. [] It exhibits oral availability in mice and demonstrates potent antitumor effects in an NCI-H1975 xenograft mouse model. []
Relevance: This compound and N-isopropyl-2-(3-methylisoxazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide share a 1-methyl-1H-pyrazol-4-yl group. []
Compound Description: This compound was synthesized and evaluated for inhibitory potency against kinases with a cysteine in the hinge region (MPS1, MAPKAPK2, and p70S6Kβ/S6K2). []
Relevance: Similar to N-isopropyl-2-(3-methylisoxazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide, this compound features a 1-methyl-1H-pyrazol-4-yl group. []
Compound Description: These compounds were designed as tubulin polymerization inhibitors based on the inhibitory effects of CA-4 analogs and indoles. [] Several compounds demonstrated effective in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. []
Relevance: While these compounds do not share the same core structure as N-isopropyl-2-(3-methylisoxazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide, they are relevant as they highlight the exploration of acetamide derivatives for biological activity, particularly in the context of inhibiting tubulin polymerization, which is relevant to anti-cancer research. []
Compound Description: PF-06747775 is a high-affinity irreversible inhibitor targeting oncogenic EGFR mutants with selectivity over wild-type EGFR. [] It exhibits potent activity against common EGFR mutants and has desirable ADME properties. []
Relevance: This compound shares a 3-methoxy-1-methyl-1H-pyrazol-4-yl moiety with N-isopropyl-2-(3-methylisoxazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide. [] Both compounds target important pathways involved in cancer cell growth and survival. [, ]
Compound Description: Hu7691 is a potent and selective Akt inhibitor with an improved cutaneous safety profile compared to other Akt inhibitors. [] It exhibits promising kinase selectivity and excellent anticancer cell proliferation potencies. []
Relevance: Both Hu7691 and N-isopropyl-2-(3-methylisoxazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide are structurally related as they both feature a substituted 1-methyl-1H-pyrazole ring. [] Additionally, both compounds demonstrate anticancer properties. [, ]
Compound Description: GDC-0032 is a β-sparing PI3K inhibitor with high unbound exposure and robust in vivo antitumor activity. []
Relevance: While the core structure differs, both GDC-0032 and N-isopropyl-2-(3-methylisoxazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide are designed to target pathways involved in tumor proliferation, highlighting the relevance of exploring diverse chemical scaffolds for similar therapeutic applications. [, ]
Compound Description: This series of compounds acts as potent and selective GIRK1/2 activators. [] They exhibit nanomolar potency and improved metabolic stability compared to traditional urea-based compounds. []
Relevance: These compounds and N-isopropyl-2-(3-methylisoxazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide are related through their shared 3-methyl-1H-pyrazol-5-yl structural motif. []
Compound Description: MK-8033 is a specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. [] It effectively inhibits tumor growth in a c-Met amplified subcutaneous tumor xenograft model. []
Relevance: MK-8033 and N-isopropyl-2-(3-methylisoxazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide share a 1-methyl-1H-pyrazol-4-yl subunit. [] Both compounds target pathways relevant to cancer therapy. [, ]
Compound Description: Acrizanib is a VEGFR-2 inhibitor specifically designed for topical ocular delivery. [] It demonstrates potency and efficacy in rodent CNV models, limited systemic exposure after topical administration, and an acceptable rabbit ocular PK profile. []
Relevance: Similar to N-isopropyl-2-(3-methylisoxazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide, Acrizanib features a substituted 1-methyl-1H-pyrazole ring, highlighting the versatility of this scaffold in medicinal chemistry. []
Compound Description: This compound is a potent GlyT1 inhibitor with good plasma exposure and sufficient plasma-to-brain penetration in rats. [] It displays significant effects in rodent models for schizophrenia without undesirable central nervous system side effects. []
Relevance: This compound and N-isopropyl-2-(3-methylisoxazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide belong to the same class of substituted pyrazole derivatives, showcasing the relevance of this scaffold in medicinal chemistry for different therapeutic areas. []
Compound Description: These derivatives were designed and synthesized as potential antiviral agents. [] Many of these compounds demonstrated activity against YFV and RSV replication in the micromolar range, with improved potency and selectivity compared to the reference inhibitors 6-azauridine and ribavirin. []
Relevance: Although structurally distinct from N-isopropyl-2-(3-methylisoxazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide, these compounds highlight the exploration of pyrazole derivatives in medicinal chemistry, particularly for antiviral applications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.